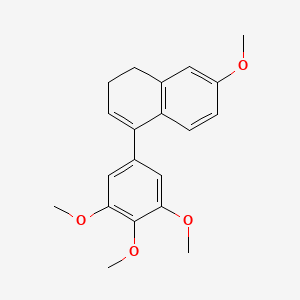![molecular formula C21H14O B14255752 Methanone, phenyl[2-(phenylethynyl)phenyl]- CAS No. 221458-86-2](/img/structure/B14255752.png)
Methanone, phenyl[2-(phenylethynyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl[2-(phenylethynyl)phenyl]- is an organic compound with a complex structure that includes phenyl and phenylethynyl groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methanone, phenyl[2-(phenylethynyl)phenyl]- involves the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This reaction is carried out at ambient temperature and results in the formation of benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl[2-(phenylethynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the methanone core.
Substitution: The phenyl and phenylethynyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include sulfonyl chlorides, silver acetate, and tert-butyl hydroperoxide (TBHP). These reactions are typically carried out under ambient conditions or with mild heating .
Major Products
The major products formed from the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include benzothiophenes and benzoselenophenes, which are obtained through photoredox-catalyzed cascade annulation reactions .
Applications De Recherche Scientifique
Methanone, phenyl[2-(phenylethynyl)phenyl]- has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of Methanone, phenyl[2-(phenylethynyl)phenyl]- involves its interaction with molecular targets through photoredox catalysis. The compound undergoes radical cascade addition and cyclization sequences, leading to the formation of complex polyheterocyclic arenes. These reactions are facilitated by the presence of specific catalysts and reagents, which help in the formation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: This compound has a similar methanone core but with a methylphenyl group instead of a phenylethynyl group.
[2-(2-phenylethynyl)phenyl]methanol: This compound features a phenylethynyl group attached to a methanol core.
Uniqueness
Methanone, phenyl[2-(phenylethynyl)phenyl]- is unique due to its specific structure, which includes both phenyl and phenylethynyl groups. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
221458-86-2 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
phenyl-[2-(2-phenylethynyl)phenyl]methanone |
InChI |
InChI=1S/C21H14O/c22-21(19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H |
Clé InChI |
ZDMBWRVNJKHIAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
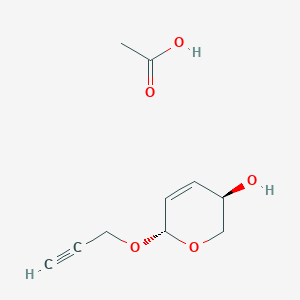

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
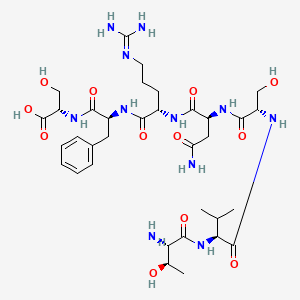
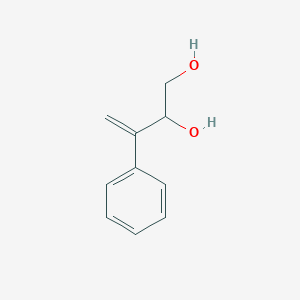
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
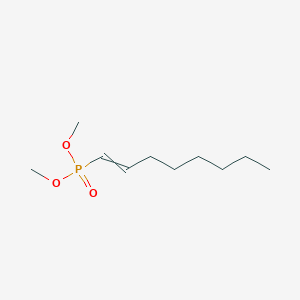
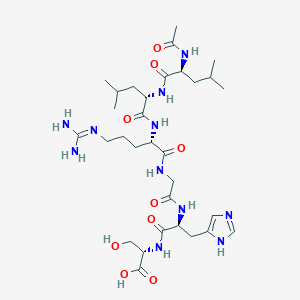
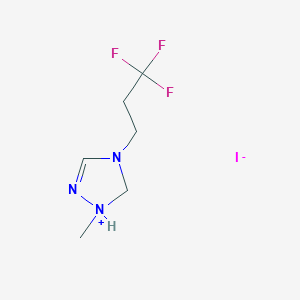
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
